molecular formula C12H14N2O4 B2864251 8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-35-8

8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No. B2864251
M. Wt: 250.254
InChI Key: UGJHAJQCLLDTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, common name, etc. It may also include the class of compound it belongs to and its applications .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves understanding the chemical reactions the compound can undergo. This includes its reactivity, the products it forms, the conditions required for the reactions, etc .


Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, reactivity, etc .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of aryl- and hetaryl-hydrazines through amination of acetylaminobenzenes and pyridines using 1-oxa-2-azaspiro[2.5]octane demonstrates the utility of spirocyclic oxaziridines in synthesizing complex nitrogen-containing compounds (Andreae & Schmitz, 1994).

  • Photochemical and thermal rearrangement studies of optically pure isomers of spirooxaziridines provided evidence supporting the stereoelectronic control theory, which explains regioselectivities observed in these rearrangements (Lattes et al., 1982).

  • X-ray diffraction studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione revealed its crystal structure, highlighting the importance of intramolecular hydrogen bonding patterns in stabilizing the structure (Manjunath et al., 2011).

Mechanistic Insights and Chemical Transformations

  • Research into the cycloaddition reactions of p-nitrobenzyl azabicyclo compounds has led to the development of novel polycyclic azetidinone structures, expanding the synthetic toolbox for creating complex molecules (Bateson et al., 1986).

  • Studies on the yeast epoxide hydrolase's stereochemical preference for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes have provided insights into enzymatic detoxification mechanisms of spiroepoxides, highlighting the role of stereochemistry in biological processes (Weijers et al., 2007).

Safety And Hazards

Safety and hazards information typically includes the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications, improvements in synthesis methods, or new areas of research .

properties

IUPAC Name

8-[(3-nitrophenyl)methyl]-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-14(16)11-3-1-2-10(6-11)7-13-4-5-18-12(13)8-17-9-12/h1-3,6H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHAJQCLLDTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(N1CC3=CC(=CC=C3)[N+](=O)[O-])COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.